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Compound of Interest

Compound Name: DFHBI

Cat. No.: B15622375 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biophysical properties of the

complex formed between the fluorogenic dye DFHBI ((Z)-4-(3,5-difluoro-4-

hydroxybenzylidene)-1,2-dimethyl-1H-imidazol-5(4H)-one) and the Broccoli RNA aptamer. The

Broccoli aptamer is a synthetically evolved RNA molecule that binds to DFHBI and activates its

fluorescence, creating a powerful tool for RNA imaging in living cells.[1][2] A thorough

understanding of the biophysical principles governing this interaction is crucial for its effective

application and for the development of improved RNA imaging agents.

Core Concepts and Binding Mechanism
The Broccoli aptamer, a 49-nucleotide RNA, folds into a specific three-dimensional structure

that creates a binding pocket for the DFHBI fluorophore.[2][3] This structure is characterized by

a G-quadruplex motif, which is essential for ligand recognition and fluorescence activation.[4]

Upon binding, the aptamer restricts the non-radiative decay pathways of DFHBI, leading to a

significant enhancement of its fluorescence quantum yield.[5] The interaction is specific, with

the aptamer discriminating between different fluorophore derivatives.

The binding of DFHBI to the Broccoli aptamer is a dynamic process involving an initial

interaction followed by a potential conformational rearrangement of the complex. This process

is influenced by various factors, including temperature, pH, and the concentration of metal ions,

particularly magnesium and potassium.[6][7] Notably, Broccoli exhibits a reduced dependency
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on magnesium for its folding and fluorescence compared to its predecessor, Spinach2, which

contributes to its enhanced performance in cellular environments.[2][6]

Quantitative Data Summary
The following tables summarize the key biophysical parameters of the DFHBI-Broccoli complex

and its variants with other fluorophores.

Table 1: Spectral and Photophysical Properties

Parameter
DFHBI-
Broccoli

DFHBI-1T-
Broccoli

BI-Broccoli
TBI-
Broccoli

References

Excitation

Maximum

(λex)

447 nm 472 nm ~470 nm 485 nm [8][9]

Emission

Maximum

(λem)

501 nm 507 nm ~505 nm 527 nm [8][9]

Quantum

Yield (Φ)

Not explicitly

stated
0.414

Not explicitly

stated
0.64 [9]

Extinction

Coefficient (ε)

Not explicitly

stated

28,900

M⁻¹cm⁻¹

Not explicitly

stated

35,100

M⁻¹cm⁻¹
[9]

Brightness (ε

× Φ)

Not explicitly

stated

Relative

value of 1

~3x higher

than DFHBI-

1T

Similar to BI [10]

Table 2: Binding Affinity and Kinetics
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Parameter DFHBI-1T-Broccoli BI-Broccoli References

Dissociation Constant

(Kd)
305 nM 51 nM [11]

Association Rate

Constant (kon)
14,900 M⁻¹s⁻¹ 13,600 M⁻¹s⁻¹ [11]

Dissociation Rate

Constant (koff)
0.0036 s⁻¹ 0.0006 s⁻¹ [11]

Table 3: Stability and Folding

Parameter DFHBI-1T-Broccoli BI-Broccoli References

Melting Temperature

(Tm)
~48 °C ~60 °C [6][11]

Magnesium

Dependence

Maximal fluorescence

at ~300 μM Mg²⁺
Not explicitly stated [6]

Experimental Protocols
This section provides detailed methodologies for key experiments in the biophysical

characterization of the DFHBI-Broccoli complex.

Protocol 1: In Vitro Transcription of Broccoli Aptamer
This protocol describes the synthesis of the Broccoli RNA aptamer using T7 RNA polymerase.

Materials:

Linear DNA template containing the T7 promoter upstream of the Broccoli aptamer

sequence.

T7 RNA Polymerase

NTPs (ATP, GTP, CTP, UTP)
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Transcription Buffer (40 mM Tris-HCl pH 8.0, 25 mM NaCl, 8 mM MgCl₂, 2 mM spermidine)

RNase Inhibitor

DNase I

Nuclease-free water

Procedure:

Assemble the transcription reaction on ice:

Nuclease-free water to a final volume of 25 µL

2.5 µL 10x Transcription Buffer

10 nM final concentration of DNA template

1 mM final concentration of each NTP

1 µL RNase Inhibitor

1 µL T7 RNA Polymerase

Incubate the reaction at 37°C for 2-4 hours.

Add 1 µL of DNase I and incubate at 37°C for 15 minutes to remove the DNA template.

Purify the transcribed RNA using a suitable method, such as denaturing polyacrylamide gel

electrophoresis (PAGE) or a commercial RNA purification kit.

Quantify the RNA concentration using a spectrophotometer.

Protocol 2: Fluorescence Titration for Dissociation
Constant (Kd) Determination
This protocol outlines the measurement of the binding affinity between the Broccoli aptamer

and DFHBI.
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Materials:

Purified Broccoli RNA aptamer

DFHBI or DFHBI-1T stock solution in DMSO

Binding Buffer (40 mM HEPES pH 7.4, 100 mM KCl, 1 mM MgCl₂)

Fluorometer

Procedure:

Prepare a solution of the Broccoli aptamer at a constant concentration (e.g., 50 nM) in the

binding buffer.[2]

Prepare a series of dilutions of the DFHBI fluorophore in the same binding buffer.

In a multi-well plate or cuvette, mix the aptamer solution with increasing concentrations of

the DFHBI fluorophore.

Incubate the mixtures at room temperature for a sufficient time to reach equilibrium (e.g., 15-

30 minutes).

Measure the fluorescence intensity of each sample using the appropriate excitation and

emission wavelengths (e.g., Ex/Em = 472/507 nm for DFHBI-1T).[8]

Subtract the background fluorescence from a control sample containing only DFHBI in buffer.

Plot the fluorescence intensity as a function of the DFHBI concentration and fit the data to a

suitable binding model (e.g., one-site binding or Hill equation) to determine the dissociation

constant (Kd).[2]

Protocol 3: Isothermal Titration Calorimetry (ITC)
This protocol provides a general framework for measuring the thermodynamic parameters of

the DFHBI-Broccoli interaction.

Materials:
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Purified and dialyzed Broccoli RNA aptamer

DFHBI or DFHBI-1T stock solution

Matching dialysis buffer (e.g., 40 mM HEPES pH 7.4, 100 mM KCl, 1 mM MgCl₂)

Isothermal Titration Calorimeter

Procedure:

Prepare the Broccoli aptamer solution in the dialysis buffer at a concentration of

approximately 10-20 µM.

Prepare the DFHBI solution in the same buffer at a concentration 10-15 times higher than

the aptamer concentration.

Degas both solutions thoroughly before loading them into the ITC instrument to avoid air

bubbles.

Load the aptamer solution into the sample cell and the DFHBI solution into the injection

syringe.

Set the experimental temperature (e.g., 25°C).

Perform a series of injections of the DFHBI solution into the aptamer solution, typically 1-2

µL for the initial injection followed by 15-20 injections of 7-12 µL.[12]

Record the heat changes associated with each injection.

Integrate the raw data to obtain the heat released or absorbed per injection.

Fit the integrated data to a suitable binding model to determine the binding affinity (Kd),

stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Protocol 4: Photobleaching Measurement
This protocol describes how to assess the photostability of the DFHBI-Broccoli complex.

Materials:
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Broccoli-expressing cells or in vitro complex of Broccoli and DFHBI

Fluorescence microscope with a suitable filter set and a high-intensity light source

Imaging software for quantitative analysis

Procedure:

Prepare the sample for imaging. For in vitro experiments, incubate Broccoli RNA (e.g., 1 µM)

with DFHBI (e.g., 10 µM).[10] For cellular experiments, incubate Broccoli-expressing cells

with DFHBI (e.g., 10 µM) for 1 hour.[10]

Place the sample on the microscope stage and focus on the region of interest.

Continuously illuminate the sample with a high-intensity excitation light.

Acquire a time-lapse series of images at regular intervals.

Measure the fluorescence intensity of a selected region of interest in each image over time.

Plot the normalized fluorescence intensity as a function of time.

The rate of fluorescence decay provides a measure of the photobleaching rate. The initial

slope of the decay curve can be used to determine the rate of photoisomerization from the

fluorescent cis-form to the non-fluorescent trans-form of DFHBI.[10]
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Caption: Binding equilibrium of DFHBI to the Broccoli aptamer.
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Caption: Experimental workflow for biophysical characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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